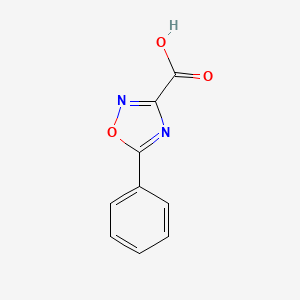

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWZBUNNSOZSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618270 | |

| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37937-62-5 | |

| Record name | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

discovery and historical synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and methodological evolution for a key heterocyclic compound, this compound. The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities.[1] This document traces the lineage of its synthesis from the foundational work on the oxadiazole nucleus in the late 19th century to modern, efficient protocols. We will dissect the classical synthetic pathways, provide detailed experimental methodologies, and explore contemporary advancements that have optimized the preparation of this valuable research compound.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

Five-membered heterocycles containing one oxygen and two nitrogen atoms, known as oxadiazoles, are privileged structures in drug discovery.[2][3] Among the various isomers, the 1,2,4-oxadiazole ring has garnered considerable attention for its unique bioisosteric properties and a broad spectrum of biological activities.[2][4] Its ability to mimic the electronic and steric properties of esters and amides allows medicinal chemists to replace these metabolically labile groups, often leading to improved pharmacokinetic profiles. The subject of this guide, this compound (CAS No. 37937-62-5), serves as a quintessential example of this scaffold, combining a phenyl substituent at the C5 position with a reactive carboxylic acid handle at the C3 position, making it a versatile building block for further chemical elaboration.[5][6]

Chapter 1: The Genesis of the 1,2,4-Oxadiazole Ring

The history of the 1,2,4-oxadiazole nucleus dates back to 1884, with the pioneering work of Tiemann and Krüger. Their initial explorations laid the groundwork for two primary and enduring strategies for constructing this heterocyclic system, which remain fundamental to this day.

-

The Amidoxime and Carboxylic Acid Heterocyclization Route ([4+1] Approach): This is the most widely applied method for synthesizing 1,2,4-oxadiazoles. It involves the condensation of an amidoxime, which provides four of the five ring atoms (C-N-O-H and an attached nitrogen), with a carboxylic acid derivative (such as an acyl chloride, ester, or anhydride) that supplies the final carbon atom. The reaction proceeds through an intermediate O-acylamidoxime, which then undergoes cyclization via dehydration to form the stable 1,2,4-oxadiazole ring.

-

The 1,3-Dipolar Cycloaddition Route ([3+2] Approach): This classical method involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[2] This elegant approach directly forms the heterocyclic ring in a single step.

The amidoxime route offers greater versatility in controlling the substitution pattern, particularly for molecules like this compound, and will be the focus of our detailed synthetic discussion.

Chapter 2: The Foundational Synthesis of this compound

The most logical and historically significant synthesis of this compound follows the amidoxime pathway. This multi-step process is built upon readily available starting materials and employs fundamental organic transformations.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a clear path. The 1,2,4-oxadiazole ring can be disconnected into its two primary synthons: benzamidoxime and a derivative of oxalic acid. Benzamidoxime provides the C5-phenyl moiety, while the oxalic acid derivative furnishes the C3-carboxylic acid group.

Figure 1: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: A Classical Approach

This protocol outlines a robust, four-step synthesis starting from benzonitrile. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Benzamidoxime from Benzonitrile

-

Rationale: The first key intermediate, benzamidoxime, is prepared by the addition of hydroxylamine to benzonitrile. This reaction transforms the nitrile group into the required amidoxime functionality.

-

Procedure:

-

To a solution of hydroxylamine hydrochloride in ethanol, add an equivalent amount of a base (e.g., sodium hydroxide or potassium carbonate) to generate free hydroxylamine.

-

Add benzonitrile to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the product can be isolated by filtration or extraction following solvent removal.

-

Step 2: Acylation of Benzamidoxime

-

Rationale: The benzamidoxime is acylated using a suitable derivative of oxalic acid. Ethyl oxalyl chloride is an excellent choice as it is highly reactive and introduces a protected carboxylic acid (ethyl ester) in a single step. This forms the key O-acylamidoxime intermediate.

-

Procedure:

-

Dissolve benzamidoxime in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool in an ice bath.

-

Add a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.

-

Slowly add one equivalent of ethyl oxalyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir and warm to room temperature. The O-acylated intermediate is formed.

-

Step 3: Cyclization to Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate

-

Rationale: The O-acylamidoxime intermediate is unstable and is typically cyclized in situ or in a subsequent step. Heating provides the energy needed to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration, forming the aromatic and stable 1,2,4-oxadiazole ring.

-

Procedure:

-

Gently heat the reaction mixture from Step 2 to reflux.

-

The cyclization process eliminates a molecule of water.

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

Upon completion, the crude product is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the pure ethyl ester.

-

Step 4: Saponification to this compound

-

Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction, typically carried out under basic conditions.

-

Procedure:

-

Dissolve the purified ethyl ester from Step 3 in a mixture of methanol, THF, and water.[7]

-

Add an excess of a strong base, such as lithium hydroxide (LiOH) monohydrate.[7]

-

Stir the resulting mixture at room temperature for approximately 3 hours.[7]

-

Upon completion, dilute the mixture with ice-water and acidify to a pH of ~3 with 1 N HCl to protonate the carboxylate salt.[7]

-

The precipitated product is then extracted with an organic solvent (e.g., 10% MeOH in CH2Cl2), dried, and concentrated to yield the final product as an off-white solid.[7]

-

Figure 2: Workflow for the classical synthesis of the target compound.

Chapter 3: Evolution of Synthetic Methodologies

While the classical approach is robust, modern organic synthesis has driven the development of more efficient, faster, and higher-yielding protocols. These advancements focus on improving the coupling and cyclization steps.

| Method | Reagents/Conditions | Key Advantages | Reference |

| Conventional Heating | Amidoxime + Carboxylic Acid Chloride, Heat | Foundational, well-understood | [2] |

| Coupling Reagent | Amidoxime + Carboxylic Acid, HBTU/DIEA | Milder conditions, avoids use of reactive acid chlorides | [8] |

| One-Pot Synthesis | Amidoxime + Carboxylic Acid Ester, NaOH/DMSO | Streamlined procedure, reduces purification steps | [2] |

| Microwave-Assisted | Amidoxime + Acid Chloride, K2CO3, Microwave | Drastically reduced reaction times, often improved yields | [2][9] |

| Polymer-Supported | Amidoxime + Acid, PS-Carbodiimide/HOBt, Microwave | Simplified workup (reagents removed by filtration), suitable for automation | [8] |

These modern methods, particularly those employing microwave irradiation, significantly accelerate the cyclization step, which is often the rate-limiting part of the synthesis.[8][9] One-pot procedures that combine the acylation and cyclization steps without isolating the O-acylamidoxime intermediate offer improved efficiency and are highly favored in drug discovery settings for rapid library synthesis.[2][10]

Chapter 4: Physicochemical and Characterization Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 37937-62-5 | [6][7] |

| Molecular Formula | C₉H₆N₂O₃ | [6][7] |

| Molecular Weight | 190.16 g/mol | [6][7] |

| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | [6] |

| Topological Polar Surface Area (TPSA) | 76.22 Ų | [6] |

| LogP | 1.4348 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Appearance | Off-white solid | [7] |

Conclusion

The synthesis of this compound is a journey through more than a century of organic chemistry. From the foundational discovery of the 1,2,4-oxadiazole ring by Tiemann and Krüger, the classical multi-step synthesis via the benzamidoxime route has been established as a reliable method. Over the decades, this pathway has been refined through the introduction of modern techniques such as one-pot procedures and microwave-assisted synthesis, which offer significant advantages in terms of speed, efficiency, and ease of execution. This guide provides researchers with both the historical context and the practical, actionable knowledge required to synthesize and utilize this important heterocyclic building block in their drug discovery and development endeavors.

References

-

Gomółka, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7303. Available at: [Link]

-

Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 375-387. Available at: [Link]

-

de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8309. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

-

Li, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(18), 4001-4004. Available at: [Link]

-

Iqbal, M. F., et al. (2018). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). ResearchGate. Available at: [Link]

-

Yousif, S. A. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]

-

Li, S., et al. (2023). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Vasin, A. V., et al. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 2526-2535. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Singh, S., et al. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 54-61. Available at: [Link]

-

Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(24), 5906. Available at: [Link]

-

Asif, M. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 802738. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ipbcams.ac.cn [ipbcams.ac.cn]

- 6. chemscene.com [chemscene.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its prominence stems from its unique role as a bioisostere, a molecular replacement strategy used by medicinal chemists to enhance a compound's pharmacological properties. Specifically, the 1,2,4-oxadiazole moiety can effectively mimic ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles by resisting hydrolysis.[1][3] This has led to its incorporation into a wide array of therapeutic agents targeting diverse biological pathways, including cancer, inflammation, and infectious diseases.[1][4][5]

This guide focuses on a specific, yet fundamental, member of this class: 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid . Understanding its core physicochemical properties is paramount for any researcher aiming to utilize it as a building block or investigate its potential as a therapeutic agent. These properties govern a molecule's behavior from the benchtop to biological systems, dictating its solubility, membrane permeability, and interaction with biological targets. This document provides a detailed analysis of these key parameters, grounded in established experimental methodologies and predictive data.

Molecular Identity and Structural Descriptors

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. These data form the basis for all subsequent experimental and computational analyses.

-

Chemical Structure:

-

Key Identifiers:

A brief overview of its synthesis involves the hydrolysis of the corresponding ethyl ester, ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, using a base such as lithium hydroxide (LiOH) in a solvent mixture.[7]

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. Each parameter is critical for predicting the compound's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile.

| Property | Value (Predicted/Known) | Significance in Drug Development |

| Molecular Weight | 190.16 g/mol [6] | Affects diffusion and membrane transport; generally, values <500 Da are preferred for oral bioavailability. |

| LogP (Octanol/Water) | 1.4348 (Computationally Predicted)[6] | Measures lipophilicity; influences solubility, membrane permeability, and plasma protein binding. |

| pKa (Acid Dissociation) | Not Experimentally Determined | Determines the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell penetration. |

| Aqueous Solubility | Not Experimentally Determined | Crucial for formulation and bioavailability; low solubility can hinder absorption and in vitro assay performance.[8] |

| TPSA | 76.22 Ų[6] | Topological Polar Surface Area; correlates with hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1[6] | The carboxylic acid proton is the sole H-bond donor. |

| Hydrogen Bond Acceptors | 4[6] | The nitrogen and oxygen atoms in the ring and carboxyl group act as H-bond acceptors. |

| Rotatable Bonds | 2[6] | Indicates molecular flexibility, which can influence receptor binding affinity. |

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is most commonly expressed as the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[9]

Predicted Lipophilicity

Computational models predict a LogP of 1.4348 for this compound.[6] This value suggests a balanced character, neither excessively lipophilic nor hydrophilic, which is often a desirable starting point in drug discovery. However, as a carboxylic acid, its ionization state will significantly influence its effective lipophilicity at physiological pH. Therefore, the experimental determination of LogD at pH 7.4 is essential.

Experimental Protocol: Shake-Flask Method for LogD Determination

The "shake-flask" method remains the gold standard for determining partition coefficients due to its direct measurement approach.[10][11]

Principle: The compound is dissolved in a biphasic system of n-octanol (simulating lipid membranes) and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is measured to calculate the distribution coefficient.

Step-by-Step Methodology:

-

Pre-Saturation: Mix equal volumes of n-octanol and aqueous buffer (pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of the test compound in the pre-saturated aqueous buffer.

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's stock solution.

-

Equilibration: Seal the vial and shake gently on an orbital shaker for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[12]

-

Phase Separation: Centrifuge the vial at low speed to ensure a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for LogD determination using the shake-flask method.

Acidity (pKa): The Key to Ionization

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms.[13] For this compound, the carboxylic acid group is the primary ionizable center. Its pKa value is critical as the ionization state drastically affects solubility, membrane transport, and the ability to form ionic bonds with protein targets.

Expected pKa

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[13]

Principle: A solution of the acidic compound is titrated with a strong base of known concentration (e.g., NaOH). The pH of the solution is monitored continuously with a pH meter as the base is added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. Gentle warming may be required.[13]

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0) and immerse the electrode in the solution.

-

Titration: Add a standardized solution of NaOH in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Endpoint Determination: Continue the titration past the equivalence point (the point of steepest pH change).

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the Henderson-Hasselbalch equation, which simplifies to pH = pKa when the concentrations of the acid and its conjugate base are equal—this occurs at the halfway point to the equivalence volume.[13]

Caption: Workflow for the thermodynamic aqueous solubility assay.

References

-

Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available from: [Link]

-

Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. Available from: [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available from: [Link]

-

Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

-

Bhal, S. K. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

ResearchGate. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Available from: [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Columbia University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

-

ResearchGate. (2025). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. Available from: [Link]

-

van der Water, S. J., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Shodor. Case Study: pKa's of Carboxylic Acids. Available from: [Link]

-

Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. evotec.com [evotec.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. enamine.net [enamine.net]

- 13. web.williams.edu [web.williams.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings, present a field-proven experimental protocol, and conduct a detailed spectral interpretation. This document is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of complex small molecules.

Introduction to this compound and NMR

The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for esters and amides. This compound incorporates this key heterocycle, linking it to a phenyl group and a carboxylic acid moiety, creating a molecule with significant potential for forming diverse interactions with biological targets.

Unambiguous structural confirmation is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the precise connectivity and chemical environment of each atom within the molecule.

Foundational Principles of NMR Spectroscopy

A robust interpretation of NMR data is predicated on a firm grasp of its core principles.

-

¹H NMR Spectroscopy : This technique provides information about the hydrogen atoms in a molecule.

-

Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values).

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Multiplicity : Spin-spin coupling between adjacent, non-equivalent protons splits a signal into a characteristic pattern (e.g., singlet, doublet, triplet), revealing information about neighboring protons.

-

-

¹³C NMR Spectroscopy : This technique maps the carbon framework of the molecule.

-

Spectra are typically acquired with proton-decoupling, meaning each unique carbon atom appears as a single line (singlet).

-

The chemical shift of a ¹³C signal is highly indicative of the carbon's hybridization and its bonding environment (e.g., aliphatic, aromatic, carbonyl). Carboxyl carbons, for instance, are highly deshielded and appear significantly downfield.[1][2][3]

-

A Self-Validating Experimental Protocol for NMR Acquisition

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

The causality behind this step is to create a homogeneous solution in a magnetically transparent medium, free from interfering signals.

-

Analyte Weighing : Accurately weigh approximately 5-10 mg of this compound. Precision at this stage is crucial for any subsequent concentration-dependent studies.

-

Solvent Selection : Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expertise & Experience : DMSO-d₆ is the solvent of choice for this analyte. Its high polarity readily dissolves the carboxylic acid, and more importantly, its hydrogen-bonding capacity slows the chemical exchange of the acidic -COOH proton, allowing it to be observed as a distinct, albeit broad, signal.[1][2] In contrast, solvents like D₂O would lead to rapid H-D exchange, causing the signal to disappear.[2]

-

-

Homogenization : Vortex the sample for at least 30 seconds to ensure complete dissolution. A clear, particulate-free solution is required for high-resolution spectra.

-

Internal Standard : DMSO-d₆ contains a residual proton signal (a pentet at ~2.50 ppm) and a carbon signal (a septet at ~39.52 ppm) that are commonly used for spectral referencing. Tetramethylsilane (TMS) can be added as an internal standard for a precise 0.00 ppm reference, but referencing to the residual solvent peak is standard practice.

Instrumental Workflow and Data Acquisition

This workflow ensures the spectrometer is optimized for the specific sample, maximizing spectral resolution and signal-to-noise.

Sources

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Introduction

5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a phenyl ring and a carboxylic acid moiety attached to a 1,2,4-oxadiazole core. This structure is of significant interest in medicinal chemistry and drug development, as the 1,2,4-oxadiazole ring is a stable bioisostere for amide and ester bonds, often incorporated into molecules to improve their pharmacological properties.[1] Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. This guide provides a comprehensive technical overview of two primary analytical techniques for its characterization: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We will delve into the theoretical underpinnings, practical experimental protocols, and the synergistic interpretation of the data obtained from these powerful methods.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns. For a polar, acidic compound like this compound, Electrospray Ionization (ESI) is the preferred "soft" ionization technique, as it minimizes fragmentation during ionization, allowing for the clear observation of the molecular ion.[2]

Ionization and Molecular Ion Detection

Given the presence of a carboxylic acid group, this molecule is readily analyzed in negative ion mode (ESI-). The acidic proton is easily lost, forming the deprotonated molecule [M-H]⁻. The theoretical exact mass of the neutral molecule (C₉H₆N₂O₃) is 190.0378 g/mol , and thus the expected m/z (mass-to-charge ratio) for the molecular ion in negative mode would be approximately 189.03. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.[3][4]

Predicted Fragmentation Pathway

While ESI is a soft ionization method, fragmentation can be induced in the collision cell of the mass spectrometer (tandem MS or MS/MS) to gain structural insights. The fragmentation of aromatic carboxylic acids and 1,2,4-oxadiazoles follows predictable pathways.

A primary and highly characteristic fragmentation event for aromatic carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion.[5][6][7] This would result in a significant fragment ion at m/z 145.04. Subsequent fragmentation could involve the cleavage of the 1,2,4-oxadiazole ring, which is known to be a key fragmentation pathway for this heterocyclic system.[8][9] The ring can cleave at the N2-C3 and O1-C5 bonds, leading to further characteristic fragments.

The proposed fragmentation pathway is visualized below:

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

Summary of Predicted Mass Spectrometry Data

| m/z (Negative Mode) | Proposed Fragment | Notes |

| 189.03 | [M-H]⁻ | Deprotonated molecular ion |

| 145.04 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group[5][6] |

| 103.04 | [C₇H₅N]⁻ | Subsequent fragmentation of the oxadiazole ring |

| 77.04 | [C₆H₅]⁻ | Phenyl anion fragment |

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[10] For this compound, IR spectroscopy can unequivocally confirm the presence of the carboxylic acid, the phenyl ring, and the oxadiazole heterocycle.

Predicted Characteristic Absorption Bands

The key functional groups in the molecule will give rise to characteristic absorption bands in the IR spectrum:

-

Carboxylic Acid (O-H and C=O stretches): The O-H stretch of a carboxylic acid is one of the most recognizable bands in an IR spectrum. It appears as a very broad and strong absorption in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching bands.[11][12][13] The carbonyl (C=O) stretch of an aromatic carboxylic acid typically appears as a strong, sharp band between 1710 and 1680 cm⁻¹.[12][14]

-

1,2,4-Oxadiazole Ring (C=N and C-O-C stretches): The C=N stretching vibration within the oxadiazole ring is expected to appear in the 1650-1600 cm⁻¹ region.[10] The C-O-C stretching vibrations of the heterocyclic ring typically produce bands in the 1300-1000 cm⁻¹ range.[10]

-

Phenyl Ring (C=C and C-H stretches): Aromatic C=C stretching vibrations give rise to a series of medium to weak bands in the 1600-1450 cm⁻¹ region. The aromatic C-H stretching will appear as sharp bands just above 3000 cm⁻¹.

Summary of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300-2500 | O-H stretch | Carboxylic Acid | Strong, very broad |

| ~3100-3000 | C-H stretch | Phenyl Ring | Medium to weak, sharp |

| 1710-1680 | C=O stretch | Carboxylic Acid | Strong, sharp |

| 1650-1600 | C=N stretch | 1,2,4-Oxadiazole | Medium |

| 1600-1450 | C=C stretch | Phenyl Ring | Medium to weak |

| 1300-1200 | C-O stretch | Carboxylic Acid & Oxadiazole | Medium |

Part 3: Synergistic Data Interpretation and Workflow

The true power of analytical chemistry lies in the synergistic use of multiple techniques. Mass spectrometry provides the molecular weight and information about the molecular backbone through fragmentation, while IR spectroscopy confirms the presence and nature of the key functional groups.

The workflow for the definitive structural elucidation of this compound would be as follows:

Caption: Synergistic workflow for structural confirmation using MS and IR.

An ESI-MS analysis confirming the molecular weight at m/z 189.03 ([M-H]⁻) and a key fragment at m/z 145.04 (loss of CO₂) provides strong evidence for the overall structure and the presence of the carboxylic acid. The IR spectrum then provides orthogonal validation, with the characteristic broad O-H stretch and the strong C=O band confirming the carboxylic acid, and the C=N and aromatic C=C bands confirming the heterocyclic and phenyl moieties, respectively.

Part 4: Experimental Protocols

Protocol for ESI-Mass Spectrometry

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the solid sample.[15]

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[16][17]

-

Perform a serial dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the same solvent to achieve a final concentration of approximately 10 µg/mL.[16]

-

Ensure the final solution is free of particulates. If necessary, filter the solution through a 0.22 µm syringe filter.[2][16]

-

Transfer the final solution to a 2 mL mass spectrometry vial.[16][17]

-

-

Instrument Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0-4.0 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min

-

Gas Temperature: 300-350 °C

-

Nebulizer Pressure: 30-40 psi

-

Scan Range: m/z 50-500

-

Fragmentor Voltage: 100-150 V (for MS1)

-

Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation of the parent ion (m/z 189.03).

-

Protocol for Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a rapid and convenient method for analyzing solid samples with minimal preparation.[18][19][20]

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.[21]

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[18][21]

-

Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[18][21]

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Post-Analysis:

-

Release the pressure arm and carefully remove the sample powder.

-

Clean the ATR crystal thoroughly with a solvent-dampened cloth to prepare for the next sample.

-

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a robust and self-validating system for the structural characterization of this compound. Mass spectrometry confirms the molecular formula and provides key structural information through predictable fragmentation pathways, while IR spectroscopy offers definitive evidence for the presence of the critical functional groups. By following the detailed protocols and interpretation logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and integrity of this important heterocyclic compound.

References

-

University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A, 20a(6), 883-887. Retrieved from [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Retrieved from [Link]

-

Chemistry Learning by Dr. Anoop Kumar. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

-

ResearchGate. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

ResearchGate. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Illinois. (n.d.). Sample Preparation. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2018). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Shi, Q., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Pagare, P. P., et al. (2016). Synthesis and Antimicrobial Evaluation of newer 1,3,4- Oxadiazole Derivatives containing R-phenyl moiety under Conventional cond. Research Journal of Chemical and Environmental Sciences, 4(2), 45-51. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12216–12227. Retrieved from [Link]

-

ResearchGate. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

-

SciELO. (2009). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

-

ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12216–12227. Retrieved from [Link]

-

Pace, A., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2021(1), 38-54. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Oxadiazole, methanediol derivative. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journalspub.com [journalspub.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. agilent.com [agilent.com]

- 19. mt.com [mt.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. drawellanalytical.com [drawellanalytical.com]

synthesis mechanism and reaction pathway for 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged scaffold, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties.[1][2] This document elucidates the most prevalent and efficient synthetic strategy, proceeding through the formation of a key benzamidoxime intermediate, followed by heterocycle construction and final functional group manipulation. We will explore the underlying mechanisms, explain the rationale behind experimental choices, provide detailed, actionable protocols, and summarize key reaction parameters. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel small molecules for drug discovery and development.

Introduction

The 1,2,4-oxadiazole nucleus is a five-membered heterocycle that has garnered substantial attention in pharmaceutical research due to its unique chemical properties and broad spectrum of biological activities.[3] Its ability to act as a stable mimic of esters and amides allows medicinal chemists to circumvent common metabolic liabilities, such as hydrolysis by esterases and proteases.[1] this compound represents a versatile building block, incorporating both the stable oxadiazole core and a reactive carboxylic acid handle, which can be readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs.[4] Understanding its synthesis is therefore crucial for leveraging its potential in designing next-generation therapeutics.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available starting materials.

The primary disconnection strategy involves two key transformations:

-

Functional Group Interconversion (FGI): The target carboxylic acid can be derived from a more stable ester precursor, such as an ethyl ester, via saponification. This protects the reactive acid functionality during the potentially harsh conditions of the ring formation.

-

C-N / C-O Bond Disconnection: The 1,2,4-oxadiazole ring is most reliably formed via the cyclodehydration of an O-acylamidoxime intermediate.[5] This intermediate, in turn, arises from the coupling of an amidoxime (providing the N-C-N fragment) and an acylating agent (providing the C-O fragment).

This leads to benzamidoxime and an oxalic acid derivative (e.g., ethyl oxalyl chloride) as the key precursors. Benzamidoxime itself is readily prepared from benzonitrile.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthetic Pathway: A Mechanistic Discussion

The most robust and widely adopted route for synthesizing 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by cyclization.[6] This strategy offers high yields and operational simplicity. The synthesis of our target molecule is logically divided into three distinct stages.

Stage 1: Synthesis of Benzamidoxime (Intermediate I)

The journey begins with the conversion of a nitrile to an amidoxime. This transformation is fundamental to the "[4+1]" approach for building the oxadiazole ring, where the amidoxime provides four of the five ring atoms.

-

Reaction: Benzonitrile is reacted with hydroxylamine, which is typically generated in situ from its hydrochloride salt using a mild base like triethylamine or sodium carbonate.

-

Mechanism: The reaction proceeds via the nucleophilic attack of hydroxylamine onto the electrophilic carbon of the nitrile group. A subsequent proton transfer yields the stable amidoxime product.

-

Causality of Experimental Choices: Using the hydrochloride salt of hydroxylamine ensures stability and ease of handling. The base is crucial to liberate the free hydroxylamine, which is the active nucleophile. The reaction is often performed in an alcoholic solvent like ethanol, which effectively solubilizes the reactants.[3]

Stage 2: Acylation and Cyclodehydration to form Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate (Intermediate II)

This stage constitutes the core heterocycle-forming sequence. It can be performed as a two-step process with isolation of the O-acylamidoxime intermediate or, more efficiently, as a one-pot procedure.[7][8]

-

Reaction: Benzamidoxime is treated with ethyl oxalyl chloride in the presence of a base such as pyridine.

-

Mechanism:

-

O-Acylation: The hydroxyl group of the amidoxime is more nucleophilic than the amino group and selectively attacks the highly electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to scavenge the HCl byproduct, driving the reaction to completion. This forms the key O-acyl benzamidoxime intermediate.

-

Cyclodehydration: Upon heating, the amino group of the intermediate performs an intramolecular nucleophilic attack on the adjacent ester carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. This step is often the most challenging and may require elevated temperatures or microwave irradiation to proceed efficiently.[9]

-

-

Causality of Experimental Choices: Ethyl oxalyl chloride is an ideal reagent as it provides the necessary two-carbon fragment with one carbon already at the correct oxidation state (as an ester) to be easily converted to the final carboxylic acid. Pyridine is a common choice of solvent and base due to its ability to catalyze the acylation and its suitable boiling point for the subsequent cyclization.[2]

Stage 3: Saponification to this compound

The final step is a standard functional group transformation to unmask the desired carboxylic acid.

-

Reaction: The ethyl ester intermediate is hydrolyzed under basic conditions.

-

Mechanism: This is a classic base-catalyzed ester hydrolysis (saponification). A hydroxide ion (from LiOH, for example) attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylate salt.

-

Causality of Experimental Choices: Lithium hydroxide (LiOH) is frequently used for this transformation as it is a strong base that effectively drives the hydrolysis to completion, often at room temperature.[10] The reaction is typically run in a mixed solvent system like THF/Methanol/Water to ensure solubility of both the organic substrate and the inorganic base.[10] A final acidification step with an acid like HCl is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Purification and Characterization of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides, which can enhance metabolic stability and modulate pharmacokinetic properties.[1][2] 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex, biologically active molecules.[3][4][5] The absolute purity and unambiguous structural confirmation of this intermediate are paramount to the success of subsequent synthetic steps and the integrity of biological screening data.

This guide provides a comprehensive framework for the purification and characterization of this compound. Moving beyond a simple recitation of methods, we will delve into the rationale behind procedural choices, offering field-proven insights to navigate potential challenges and ensure the generation of a highly pure, well-characterized compound suitable for demanding drug development applications.

Physicochemical Profile

A foundational understanding of the target compound's properties is essential for designing effective purification and analysis strategies.

| Property | Value | Source |

| CAS Number | 37937-62-5 | [6][7] |

| Molecular Formula | C₉H₆N₂O₃ | [6][7] |

| Molecular Weight | 190.16 g/mol | [6][7] |

| Topology | ||

| TPSA (Topological Polar Surface Area) | 76.22 Ų | [7] |

| H-Bond Acceptors | 4 | [7] |

| H-Bond Donors | 1 | [7] |

| Rotatable Bonds | 2 | [7] |

| Predicted LogP | 1.43 | [7] |

These properties indicate a moderately polar molecule with a carboxylic acid group that will dominate its acid-base chemistry, a critical factor for both purification and analysis.

Purification Strategies: From Crude Solid to Analytical Standard

The purification of this compound typically begins after its synthesis, which often involves the hydrolysis of the corresponding ester.[6] The resulting crude product will contain unreacted starting material, by-products, and inorganic salts. The following workflow outlines a logical progression to achieve high purity.

Initial Work-up: Acid-Base Extraction

Causality: The carboxylic acid functionality is the key to an effective initial clean-up. Following hydrolysis of an ester precursor, the product exists as a carboxylate salt (e.g., lithium salt) in the aqueous reaction mixture.[6] Acidification of the solution to a pH of ~3 protonates the carboxylate, rendering the molecule neutral and significantly less water-soluble. This allows for its extraction into an organic solvent.

Protocol: Liquid-Liquid Extraction

-

Cool the aqueous reaction mixture in an ice bath.

-

Slowly add 1N HCl dropwise while stirring, monitoring the pH with a calibrated meter or pH paper until a stable pH of 2-3 is reached. A precipitate will likely form.

-

Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent. Ethyl acetate is a common choice. For slightly more polar compounds, a mixture like 10% methanol in dichloromethane can be effective.[6]

-

Combine the organic layers.

-

Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.

Primary Purification: Recrystallization

Causality: For crystalline solids, recrystallization is often the most efficient method for achieving high purity. It leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold, causing the pure compound to crystallize out upon cooling while impurities remain in the supernatant.

Protocol: Recrystallization

-

Solvent Screening: Test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethanol/water) at room temperature and upon heating.

-

Place the crude solid in an Erlenmeyer flask.

-

Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to a constant weight. The purity can be checked via melting point analysis and TLC.

Secondary Purification: Column Chromatography

Causality: If recrystallization fails to provide adequate purity, or if the crude product is an oil, column chromatography is the method of choice.[8] This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For oxadiazole derivatives, silica gel is the most common stationary phase.[9]

Trustworthiness Note: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9] Furthermore, the carboxylic acid moiety of the target compound may lead to significant band tailing on standard silica. To mitigate this, two approaches are recommended:

-

Mobile Phase Modification: Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase. This keeps the carboxylic acid protonated, reducing its interaction with the silica surface and resulting in sharper peaks.

-

Silica Deactivation: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites, although this is less common for acidic analytes.[9]

Protocol: Flash Column Chromatography

-

TLC Analysis: First, determine an appropriate mobile phase system using TLC. A good system will give the target compound an Rf value of ~0.3. Common systems for oxadiazoles include hexane/ethyl acetate or dichloromethane/methanol.[9][10] For this acidic compound, a gradient of 0% to 10% methanol in dichloromethane with 0.5% acetic acid is a good starting point.

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM/MeOH) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

-

Elution: Run the column, starting with the non-polar mobile phase and gradually increasing the polarity (gradient elution).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Structural Characterization and Purity Verification

Once purified, a suite of analytical techniques must be employed to confirm the compound's identity and assess its purity. Each technique provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[11] Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR):

-

Expected Signals:

-

Phenyl Protons: A multiplet integrating to 5 protons will appear in the aromatic region (~7.5-8.2 ppm). The two protons ortho to the oxadiazole ring will be the most downfield.

-

Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O. Its visibility can depend on the solvent and concentration.

-

-

Sample Protocol: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

¹³C NMR (Carbon NMR):

-

Expected Signals:

-

Carboxyl Carbon (C=O): ~160-170 ppm.

-

Oxadiazole Carbons: Two distinct quaternary carbons, typically between ~155-175 ppm.

-

Phenyl Carbons: Four signals in the aromatic region (~125-135 ppm), including one quaternary (ipso) carbon.

-

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.[11] High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass, which can be used to confirm the elemental composition.

-

Expected m/z:

-

Positive Ion Mode (ESI+): [M+H]⁺ = 191.0451 (Calculated for C₉H₇N₂O₃⁺)

-

Negative Ion Mode (ESI-): [M-H]⁻ = 189.0295 (Calculated for C₉H₅N₂O₃⁻)

-

-

Sample Protocol: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.[11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | A hallmark of carboxylic acid dimers. |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong and sharp. |

| C=N Stretch (Oxadiazole) | 1610-1640 | |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands. |

| C-O Stretch (Oxadiazole) | 1020-1250 | Part of the fingerprint region.[13] |

-

Sample Protocol: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr pellet.

Melting Point (mp) Analysis

A sharp melting point over a narrow range (e.g., < 2 °C) is a strong indicator of high purity for a crystalline solid.[14][15] The melting point should be recorded and reported for the final, purified batch.

Summary of Expected Analytical Data

| Analysis Type | Expected Result |

| ¹H NMR | Multiplet (~7.5-8.2 ppm, 5H, Ar-H); Broad singlet (>10 ppm, 1H, COOH) |

| ¹³C NMR | Signals at ~125-135 ppm (Aromatic C), ~155-175 ppm (Oxadiazole C), ~160-170 ppm (C=O) |

| HRMS (ESI+) | m/z = 191.0451 for [M+H]⁺ |

| IR Spectroscopy | Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1710 cm⁻¹), C=N (~1620 cm⁻¹) |

| Melting Point | Sharp melting point |

Conclusion

The successful application of this compound in research and development hinges on a rigorous approach to its purification and characterization. By combining a logical purification workflow—starting with acid-base extraction and followed by recrystallization or chromatography—with a multi-technique analytical strategy (NMR, MS, IR), researchers can ensure the structural integrity and high purity of this valuable synthetic intermediate. This self-validating system of purification and orthogonal characterization provides the confidence needed for its use in the synthesis of novel chemical entities.

References

- Benchchem. (n.d.). Technical Support Center: Purifying Substituted Oxadiazoles by Column Chromatography.

- ChemicalBook. (n.d.). This compound synthesis.

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-14.

-

Smith, C. D., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12195-12209. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2474. Retrieved from [Link]

- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

-

Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25, 6373-6383. Retrieved from [Link]

-

Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Retrieved from [Link]

-

Smith, C. D., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Geronikaki, A., et al. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 21(6), 746. Retrieved from [Link]

-

Jasiak, A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Applied Sciences, 13(22), 12427. Retrieved from [Link]

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). Retrieved from [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Retrieved from [Link]

-

Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.). Retrieved from [Link]

-

Asif, M. (2015). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Chemistry. Retrieved from [Link]

-

Smith, C. D., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Retrieved from [Link]

Sources

- 1. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijper.org [ijper.org]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. journalspub.com [journalspub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

solubility profile of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid in various solvents

An In-depth Technical Guide Solubility Profile of 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid: A Methodological and Interpretive Guide

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and interpreting the solubility profile of this compound (CAS No. 37937-62-5). While publicly available experimental solubility data for this specific compound is limited, this document outlines the authoritative methodologies and theoretical principles necessary for its characterization. We present a detailed protocol for the industry-standard thermodynamic shake-flask method, discuss the underlying physicochemical drivers of solubility for this molecule, and provide an expert interpretation of its expected behavior in various aqueous and organic solvent systems. This guide is intended for researchers, formulation scientists, and drug development professionals who require a robust understanding of this compound's solubility for applications in medicinal chemistry and pharmaceutical development.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 3-position. The oxadiazole scaffold is of significant interest in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and other pharmacokinetic properties.[1][2] The presence of both a lipophilic phenyl ring and an ionizable carboxylic acid group imparts amphiphilic character to the molecule, suggesting a complex and highly pH-dependent solubility profile that is critical to understand for any potential therapeutic application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 37937-62-5 | [3][4] |

| Molecular Formula | C₉H₆N₂O₃ | [3] |

| Molecular Weight | 190.16 g/mol | [3] |

| Predicted LogP | 1.4348 | [3] |

| Topological Polar Surface Area (TPSA) | 76.22 Ų | [3] |

| Hydrogen Bond Donors | 1 (from -COOH) | [3] |

| Hydrogen Bond Acceptors | 4 (from N, O atoms) |[3] |

Theoretical Framework for Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute molecules in their solid state (crystal lattice energy) and the interactions between the solute and the solvent molecules.

-

pKa and pH-Dependent Solubility: The carboxylic acid moiety is the primary driver of aqueous solubility. At pH values below its acid dissociation constant (pKa), the molecule will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will exhibit lower aqueous solubility. As the pH of the solution increases to values above the pKa, the carboxylic acid deprotonates to form the highly polar carboxylate anion (-COO⁻), which can readily participate in strong ion-dipole interactions with water, leading to a significant increase in aqueous solubility.

-

Lipophilicity (LogP): The predicted LogP of ~1.43 indicates a moderate degree of lipophilicity, primarily contributed by the phenyl ring.[3] This suggests that while solubility in non-polar solvents will be limited, the molecule will have an affinity for moderately polar to polar organic solvents capable of interacting with the aromatic system and the polar oxadiazole ring.

-

Solvent Characteristics: The principle of "like dissolves like" is paramount. Polar protic solvents (e.g., methanol) can act as both hydrogen bond donors and acceptors, interacting with the entire molecule. Polar aprotic solvents (e.g., DMSO, DMF) are potent hydrogen bond acceptors and are particularly effective at solvating polar functional groups. Non-polar solvents (e.g., hexane) lack the ability to form strong interactions with the polar moieties of the molecule, resulting in poor solubility.

Gold-Standard Methodology: Thermodynamic Shake-Flask Solubility

To obtain definitive, equilibrium solubility data, the shake-flask method is the universally recognized gold standard.[5][6] This technique measures the thermodynamic solubility of a compound, which is essential for late-stage discovery and formulation development, as it reflects the true equilibrium state of a saturated solution.[6][7] This approach is stipulated by regulatory bodies like the ICH for the proper characterization of new drug substances.[8][9]

Rationale for Method Selection

The shake-flask method is chosen over higher-throughput kinetic assays because it minimizes the risk of generating supersaturated solutions, which can occur when dissolving from a DMSO stock.[7][10] By starting with the solid material and allowing sufficient time for equilibrium to be reached (typically 24 hours or more), this method ensures the resulting concentration represents the true saturation point under the specified conditions.[5][7]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the bottom of the vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, methanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a minimum of 24 hours to ensure equilibrium is reached.[7]

-

pH Measurement (Aqueous only): After equilibration, measure and record the final pH of the aqueous suspensions to ensure the buffer capacity was maintained.[5]

-

Phase Separation: Remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove all particulate matter.

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable diluent.

-

Dilute the filtered supernatant with the same diluent to ensure the final concentration is within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated analytical method, such as HPLC-UV or LC-MS.[7]

-

-

Calculation: Determine the concentration of the saturated solution by interpolating its response against the calibration curve. This concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Expected Solubility Profile and Interpretation